molecular formula C18H24O6 B13119174 Mono(2-propyl-6-carboxyhexyl) phthalate CAS No. 1412411-10-9

Mono(2-propyl-6-carboxyhexyl) phthalate

Cat. No.: B13119174
CAS No.: 1412411-10-9
M. Wt: 336.4 g/mol
InChI Key: DPQMLPCFIOCYFY-UHFFFAOYSA-N
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Description

Mono(2-propyl-6-carboxyhexyl) phthalate is a metabolite of di(2-propylheptyl) phthalate, a high-molecular-weight phthalate used as a plasticizer in various industrial applications. This compound is primarily detected in biological samples such as urine, indicating exposure to di(2-propylheptyl) phthalate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mono(2-propyl-6-carboxyhexyl) phthalate is synthesized through the enzymatic hydrolysis of di(2-propylheptyl) phthalate. The process involves the oxidation of the monoester to form the carboxymonoester .

Industrial Production Methods: The industrial production of this compound involves the use of di(2-propylheptyl) phthalate as a precursor. The compound is metabolized primarily via the monoester, which undergoes ω- and ω-1-oxidation to form the hydroxy-, oxo-, and carboxymonoesters .

Mechanism of Action

The mechanism of action of mono(2-propyl-6-carboxyhexyl) phthalate involves its role as a metabolite of di(2-propylheptyl) phthalate. The compound is formed through enzymatic hydrolysis and oxidation, and it is excreted in urine. The molecular targets and pathways involved in its metabolism include enzymes responsible for the oxidation and hydrolysis of phthalates .

Comparison with Similar Compounds

Comparison: Mono(2-propyl-6-carboxyhexyl) phthalate is unique due to its specific metabolic pathway involving ω- and ω-1-oxidation. This distinguishes it from other similar compounds that may undergo different metabolic processes .

Properties

CAS No.

1412411-10-9

Molecular Formula

C18H24O6

Molecular Weight

336.4 g/mol

IUPAC Name

2-(6-carboxy-2-propylhexoxy)carbonylbenzoic acid

InChI

InChI=1S/C18H24O6/c1-2-7-13(8-3-6-11-16(19)20)12-24-18(23)15-10-5-4-9-14(15)17(21)22/h4-5,9-10,13H,2-3,6-8,11-12H2,1H3,(H,19,20)(H,21,22)

InChI Key

DPQMLPCFIOCYFY-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCCC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

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